molecular formula C9H12O3 B2948588 Methyl 5-oxobicyclo[2.2.1]heptane-2-carboxylate CAS No. 2119687-65-7

Methyl 5-oxobicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B2948588
CAS No.: 2119687-65-7
M. Wt: 168.192
InChI Key: FYGMBAGJDTTWSE-UHFFFAOYSA-N
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Description

Methyl 5-oxobicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound with the molecular formula C9H12O3. It is characterized by a unique bicyclo[2.2.1]heptane structure, which is a common motif in many natural products and synthetic compounds.

Preparation Methods

The synthesis of methyl 5-oxobicyclo[2.2.1]heptane-2-carboxylate can be achieved through several routes. One common method involves the Diels-Alder reaction, where a furan reacts with an olefinic or acetylenic dienophile to form the bicyclic structure . The reaction conditions typically include the use of a solvent such as toluene and a catalyst to facilitate the reaction. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.

Chemical Reactions Analysis

Methyl 5-oxobicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction. Major products formed from these reactions include carboxylic acids, alcohols, esters, and amides.

Scientific Research Applications

Methyl 5-oxobicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-oxobicyclo[2.2.1]heptane-2-carboxylate involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to fit into specific enzyme active sites, potentially inhibiting or modifying enzyme activity. The pathways involved may include metabolic processes where the compound is either a substrate or an inhibitor, affecting the overall biochemical pathway .

Comparison with Similar Compounds

Methyl 5-oxobicyclo[2.2.1]heptane-2-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural configuration, which can lead to different reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

methyl 5-oxobicyclo[2.2.1]heptane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-12-9(11)7-3-6-2-5(7)4-8(6)10/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGMBAGJDTTWSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CC1CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2119687-65-7
Record name methyl 5-oxobicyclo[2.2.1]heptane-2-carboxylate
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